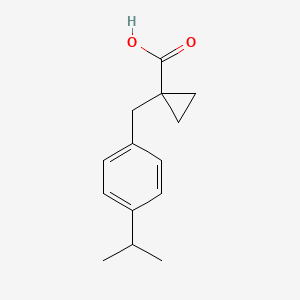

1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C14H18O2 |

|---|---|

Molekulargewicht |

218.29 g/mol |

IUPAC-Name |

1-[(4-propan-2-ylphenyl)methyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C14H18O2/c1-10(2)12-5-3-11(4-6-12)9-14(7-8-14)13(15)16/h3-6,10H,7-9H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

UBIZIVVSMLSFDD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)CC2(CC2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approaches

The synthesis of cyclopropane carboxylic acids typically involves cyclopropanation of appropriate alkenes or vinyl derivatives followed by functional group transformations such as ester hydrolysis or carboxylation. For the specific compound 1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid , the key synthetic challenge is the construction of the cyclopropane ring adjacent to the benzyl moiety bearing the isopropyl substituent.

Cyclopropanation of Vinyl Derivatives

A common strategy involves the cyclopropanation of vinyl-substituted aromatic compounds. For example, research on related pyrimidinyl cyclopropane carboxylic acids demonstrates that vinyl derivatives can be converted to cyclopropane esters using diazo compounds and nitrogen ylides under catalytic conditions, followed by ester hydrolysis to yield the carboxylic acid (4).

- In one reported method, 4-methyl-2-vinylpyrimidine was cyclopropanated using the nitrogen ylide derived from tert-butyl bromoacetate and DABCO, yielding cyclopropane esters that were subsequently hydrolyzed to carboxylic acids with moderate overall yield (~58%) (4).

This approach can be adapted for the 4-isopropylbenzyl system by starting from the corresponding vinylbenzyl derivative, enabling the formation of the cyclopropane ring with the desired substitution pattern.

Alternative Cyclopropanation via N-Ylide Chemistry

The Corey–Chaykovsky reaction and related nitrogen ylide-mediated cyclopropanations offer a milder and safer alternative to diazo chemistry. This method involves the generation of a sulfur or nitrogen ylide that reacts with alkenes to form cyclopropanes with good stereocontrol (4).

- For instance, the reaction of 4-methyl-2-vinylpyrimidine with a nitrogen ylide derived from tert-butyl bromoacetate and DABCO yielded cyclopropane esters efficiently, which after hydrolysis gave the target carboxylic acid (4).

This method is promising for the synthesis of 1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid by using the corresponding vinylbenzyl precursor.

Hydrolysis and Purification

Following cyclopropanation, ester intermediates are typically hydrolyzed under acidic or basic conditions to yield the free carboxylic acid. Purification may involve recrystallization, chromatography, or chiral resolution methods if enantiomeric purity is required (4).

Detailed Synthetic Procedure Example

The following table summarizes a representative synthetic route adapted from related literature for a cyclopropane carboxylic acid derivative analogous to 1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid.

| Step | Reaction Type | Reagents and Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Vinylation | Palladium-catalyzed coupling of 4-isopropylbenzyl halide with vinylboronic acid or vinylboronate ester | Moderate yield (~48-50%) | Requires Pd catalyst (Pd(OAc)2) and phosphine ligand (e.g., SPhos), base (K3PO4) |

| 2 | Cyclopropanation | Reaction with nitrogen ylide generated from tert-butyl bromoacetate and DABCO in suitable solvent | Moderate to good yield (~50-60%) | Alternative to diazo compounds, safer and milder conditions |

| 3 | Ester hydrolysis | Acidic or basic hydrolysis (e.g., NaOH or HCl aqueous solution) | High yield (>80%) | Converts ester to carboxylic acid |

| 4 | Purification | Recrystallization or chromatography | Purity >95% | Chiral resolution if needed using amine salts or chiral chromatography |

Reaction Conditions and Optimization

Catalyst and Ligand Effects

- Palladium acetate with SPhos ligand is effective for vinylation steps, providing reasonable yields at 90–100 °C in dioxane or THF/water mixtures (4).

- Nitrogen ylide generation requires careful control of base and solvent to maximize cyclopropanation efficiency.

Temperature and Time

- Vinylation reactions typically proceed at reflux temperatures (90–100 °C) for several hours (3–18 h).

- Cyclopropanation with nitrogen ylides occurs at room temperature or slightly elevated temperatures, often completing within a few hours.

Comparative Table of Key Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Diazo compound cyclopropanation | Ethyl diazoacetate, Pd catalyst | Elevated temp (~50-80 °C) | 28-60 | Established method, stereoselective | Safety hazards, complex purification |

| Nitrogen ylide cyclopropanation | tert-Butyl bromoacetate, DABCO | Room temp to mild heating | 50-60 | Mild, safer, scalable | Requires precursor synthesis |

| Palladium-catalyzed vinylation | Vinylboronic acid esters, Pd(OAc)2, SPhos | 90-100 °C, 3-18 h | 48-50 | Efficient C-C bond formation | Moderate yield, side product formation |

| Hydrolysis and purification | NaOH or HCl aqueous solution | Room temp to reflux | >80 | High yield conversion to acid | Requires careful pH control |

Summary and Outlook

The preparation of 1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid can be achieved effectively via cyclopropanation of vinyl-substituted precursors followed by hydrolysis. The nitrogen ylide-mediated cyclopropanation offers a promising alternative to traditional diazo compound methods, providing safer and scalable conditions with good yields. Palladium-catalyzed vinylation is a useful step for constructing the vinyl precursor. Optimization of reaction parameters such as catalyst loading, temperature, and solvent choice is critical to maximize yield and purity.

Further research into enantioselective versions of these syntheses may enhance the applicability of this compound in chiral drug development. Industrial-scale production will benefit from the mild and environmentally friendly conditions of the nitrogen ylide approach.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halides or other nucleophiles replace the isopropyl group.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like sodium azide (NaN3) for substitution.

Major Products

Oxidation: Formation of 4-isopropylbenzyl ketone or 4-isopropylbenzoic acid.

Reduction: Formation of 1-(4-Isopropylbenzyl)cyclopropanol.

Substitution: Formation of 4-azidobenzylcyclopropane-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The isopropylbenzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Electron-Donating Groups (e.g., methoxy, methyl): Stabilize the cyclopropane ring and decrease acidity, making the compound less reactive in acidic environments . Bulkier Groups (e.g., isopropylbenzyl): Likely reduce solubility in polar solvents and increase steric hindrance in reactions, as inferred from analogs like 1-(3-bromophenyl) derivatives .

Biologische Aktivität

1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring with a carboxylic acid functional group and an isopropylbenzyl substituent. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly GABAergic pathways. Research indicates that compounds with similar structures can act as positive modulators of GABA A receptors, which are crucial in the central nervous system (CNS) for anxiety and seizure control .

Pharmacological Profiles

Studies have shown that cyclopropane derivatives can influence ethylene biosynthesis in plants, which is vital for growth regulation and stress responses. For instance, analogs of cyclopropane-1-carboxylic acid have demonstrated inhibitory effects on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is involved in ethylene production . This suggests potential applications in agricultural biotechnology.

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity and efficacy of 1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid on GABA A receptors. These studies reveal that certain structural modifications enhance its potency and selectivity towards specific receptor subtypes. For example, derivatives with varied substituents showed differential EC50 values, indicating their varying effectiveness as GABA A receptor modulators .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding interactions between this compound and target proteins. The results indicate favorable binding energies, suggesting strong interactions with ACO enzymes. The binding constants (Kb) calculated from these studies provide insights into the compound's potential as an inhibitor for ethylene biosynthesis .

Data Tables

| Compound | Binding Energy (kcal/mol) | Kb (M−1) | EC50 (μM) |

|---|---|---|---|

| 1-(4-Isopropylbenzyl)cyclopropane-1-carboxylic acid | -9.98 | 5.9385×10^4 | 6.68 |

| Analog A | -8.50 | 4.94×10^4 | 12.15 |

| Analog B | -7.75 | 3.53×10^4 | 8.00 |

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(4-isopropylbenzyl)cyclopropane-1-carboxylic acid be optimized using electro-induced Hofmann rearrangement?

- Methodological Answer : The Hofmann rearrangement is a key method for synthesizing cyclopropane derivatives. Electrochemical induction can improve reaction efficiency by generating reactive intermediates under controlled potentials. For example, using hydrochloric acid (pH 1) as a solvent and adjusting reaction time to overnight at room temperature can yield cyclopropane-carboxylic acids with higher purity . Key parameters include pH control (to stabilize intermediates) and reagent stoichiometry. Safety protocols, such as proper ventilation and personal protective equipment (PPE), should align with SDS guidelines for handling corrosive reagents .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the cyclopropane ring geometry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve stereochemical ambiguities. For example, cyclopropane derivatives with isopropylbenzyl groups often exhibit distinct -NMR splitting patterns due to ring strain (e.g., protons on the cyclopropane ring resonate at δ 1.2–2.5 ppm) . Infrared (IR) spectroscopy can confirm carboxylic acid functionality via O-H stretches (~2500–3300 cm) and C=O stretches (~1700 cm) .

Q. How does pH affect the stability of 1-(4-isopropylbenzyl)cyclopropane-1-carboxylic acid in aqueous solutions?

- Methodological Answer : The compound’s stability is pH-dependent due to the carboxylic acid group. Under acidic conditions (pH < 3), protonation reduces solubility but enhances stability. In alkaline environments (pH > 8), deprotonation increases solubility but may accelerate hydrolysis. Stability studies should use buffered solutions (e.g., sodium acetate/acetic acid at pH 4.6) to mimic physiological conditions, with HPLC monitoring degradation products over time .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in cyclopropane ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring strain and bond dissociation energies, identifying susceptible sites for nucleophilic attack. Molecular dynamics simulations may predict solvent effects on reaction pathways. For example, the isopropylbenzyl group’s steric bulk can hinder ring-opening at specific positions, which DFT can quantify through transition-state energy barriers .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer : Asymmetric catalysis using chiral palladium or rhodium complexes can induce enantioselectivity during cyclopropanation. For instance, Davies’ dirhodium catalysts have been used to synthesize cyclopropane-carboxylic acids with >90% enantiomeric excess (ee) by controlling the geometry of metal-carbene intermediates . Chiral HPLC (e.g., using a CHIRALPAK® column) is essential for ee determination.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial potency) may arise from assay conditions (e.g., solvent, cell line). Standardized protocols, such as using DMSO-free buffers for in vitro testing and validating via orthogonal assays (e.g., MIC vs. time-kill curves), improve reproducibility. Meta-analyses of structure-activity relationships (SAR) can identify critical substituents (e.g., the isopropyl group’s role in membrane permeability) .

Q. How does the compound interact with biological targets implicated in plant stress responses?

- Methodological Answer : The cyclopropane ring may mimic natural substrates in ethylene biosynthesis pathways. Radiolabeled -isotopologues can track uptake in plant tissues, while enzymatic assays with ACC oxidase (ACO) quantify inhibition kinetics. For example, competitive inhibition of ACO (Ki values in µM range) can be measured via spectrophotometric monitoring of ethylene production .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.